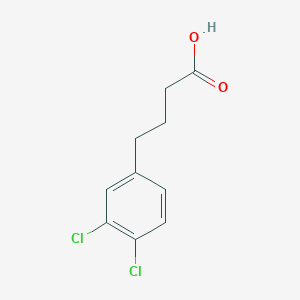
4-(3,4-Dichlorphenyl)butansäure
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)butanoic acid is a chemical compound with the molecular formula C10H10Cl2O2 . It is a derivative of butanoic acid, where the hydrogen of the fourth carbon is replaced by a 3,4-dichlorophenyl group .
Synthesis Analysis
The synthesis of 4-(3,4-Dichlorophenyl)butanoic acid involves the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin in dry benzene, which results in 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid . Further reaction of this compound with phenylhydrazine in ethanol under cooling for 15 days yields 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid .Molecular Structure Analysis
The molecular structure of 4-(3,4-Dichlorophenyl)butanoic acid is characterized by a backbone that is kinked about the methylene-C–N (amide) bond . An additional twist in the molecule is noted between the amide and phenyl groups .Chemical Reactions Analysis
The reaction of 4-(3,4-Dichlorophenyl)butanoic acid with hydrazine hydrate and phenylhydrazine in boiling butanol results in the derivatives 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one and 6-(3,4-dichlorophenyl)-2-phenyl-4-(4-antipyrinyl)-4,5-dihyropyridazin-3(2H)-one .Wissenschaftliche Forschungsanwendungen
Anti-Krebs- und Anti-Leishmanien-Mittel
4-(3,4-Dichlorphenyl)butansäure: wurde auf seine potenzielle biologische Aktivität untersucht, insbesondere als Anti-Krebs- und Anti-Leishmanien-Mittel . Die Fähigkeit der Verbindung, das Wachstum von Krebszellen und Parasiten zu hemmen, die Leishmaniose verursachen, macht sie zu einem vielversprechenden Kandidaten für die weitere Medikamentenentwicklung und therapeutische Anwendungen.
Organozinn-Derivate mit Anti-Krebs-Potenzial
Die Organozinn-Derivate der Verbindung wurden auf ihr Anti-Krebs-Potenzial untersucht . Diese Derivate können so konzipiert werden, dass sie bestimmte Krebszellen angreifen, was möglicherweise zu effektiveren Behandlungen mit weniger Nebenwirkungen im Vergleich zur traditionellen Chemotherapie führt.
Röntgenkristallographische Strukturstudien
This compound: wurde in der Röntgenkristallographie verwendet, um die Struktur verschiedener Moleküle zu bestimmen . Die detaillierten Strukturinformationen, die gewonnen werden, können helfen, die molekularen Wechselwirkungen zu verstehen und bessere Pharmazeutika zu entwickeln.
Synthese von heterocyclischen Verbindungen
Diese Verbindung dient als Vorstufe bei der Synthese neuer heterocyclischer Verbindungen mit erwarteter biologischer Aktivität . Die heterocyclische Chemie ist entscheidend für die Entwicklung von Pharmazeutika, und die Fähigkeit, neue Verbindungen zu schaffen, erweitert die Möglichkeiten für die Entdeckung von Medikamenten.
Bestimmung des Molekulargewichts
In der wissenschaftlichen Forschung ist die Bestimmung des Molekulargewichts von Verbindungen unerlässlich. This compound hat ein Molekulargewicht von 233,09, das als Referenzpunkt in verschiedenen analytischen Techniken für genaue Messungen verwendet wird .
Studien zur Wasserstoffbrückenbindung
Die Struktur der Verbindung ermöglicht die Bildung von supramolekularen Bändern durch Wasserstoffbrückenbindung . Die Untersuchung dieser Wechselwirkungen ist entscheidend für das Verständnis der Eigenschaften von Materialien und für die Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 4-(3,4-Dichlorophenyl)butanoic acid could involve further exploration of its potential biological activities. For instance, the synthesis of new heterocyclic compounds containing the antipyrinyl moiety, which is part of the structure of 4-(3,4-Dichlorophenyl)butanoic acid, has been suggested due to the reported analgesic, anti-inflammatory, antiviral, antibacterial, and herbicidal activities of antipyrin derivatives .
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRORIUPKZBSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344744 | |
| Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25157-66-8 | |
| Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-dichlorophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



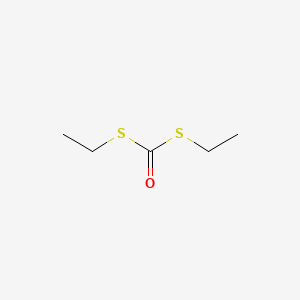

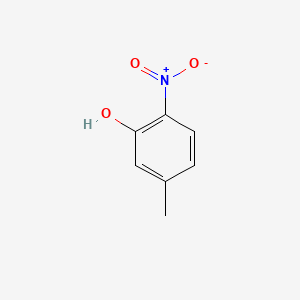

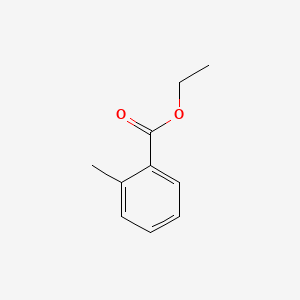

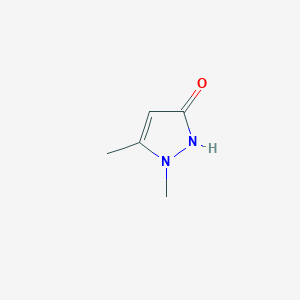


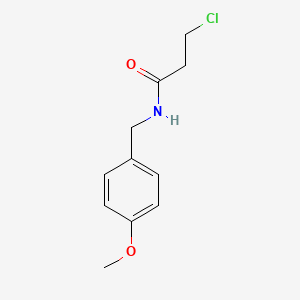
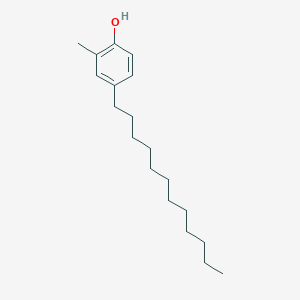


![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)